molecular formula C15H14O B1337856 3'-Methyl-2-phenylacetophenone CAS No. 95606-81-8

3'-Methyl-2-phenylacetophenone

Cat. No.: B1337856
CAS No.: 95606-81-8
M. Wt: 210.27 g/mol
InChI Key: IEXAVVUKKOOPME-UHFFFAOYSA-N
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Description

3'-Methyl-2-phenylacetophenone (IUPAC: 1-(3-methylphenyl)-2-phenylethanone) is a substituted acetophenone derivative featuring a phenyl group at the acetophenone’s C-2 position and a methyl group at the C-3' position of the attached phenyl ring.

Properties

IUPAC Name

1-(3-methylphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXAVVUKKOOPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449662
Record name 3'-METHYL-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95606-81-8
Record name 3'-METHYL-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methyl-2-phenylacetophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 3’-Methyl-2-phenylacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: 3’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Hydroxyacetophenone Family

The Handbook of Hydroxyacetophenones () details several compounds with structural similarities to 3'-methyl-2-phenylacetophenone, differing primarily in substituent positions and functional groups. Below is a comparative analysis:

Compound Molecular Formula Substituents Synthesis Method Natural Sources Physical Properties
This compound (hypothetical) C₁₅H₁₄O - Phenyl at C-2
- 3'-methyl on phenyl ring
Likely via Friedel-Crafts acylation or Suzuki coupling (inferred) Not reported in evidence Not available in evidence
1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone C₁₃H₁₆O₂ - 2-hydroxy
- 3-(3-methyl-2-butenyl)
Derived from Compound 76 via C=C migration in triethylene glycol with KOH (70% yield) Helichrysum stoechas, Ophryosporus chilca NMR data available; amorphous solid
1-[3-Hydroxy-2-(3-methyl-2-butenyl)phenyl]ethanone C₁₃H₁₆O₂ - 3-hydroxy
- 2-(3-methyl-2-butenyl)
KOH-mediated isomerization of 4-hydroxy-3-(2-isopentenyl)acetophenone Flourensia cernua DC, Artemisia campestris Boiling point: 180–182°C (dec.)
1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone C₁₃H₁₆O₂ - 4-hydroxy
- 3-(3-methyl-1-butenyl)
Similar to above, with modified reaction conditions Senecio phylleptus, Baccharis santelicis NMR and IR spectra documented
Key Observations:

Substituent Effects on Reactivity: Hydroxy groups (e.g., 2-hydroxy or 3-hydroxy) enhance polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.

Synthetic Pathways: Hydroxyacetophenones often require regioselective protection/deprotection steps (e.g., KOH-mediated isomerization), whereas this compound’s synthesis likely relies on aromatic substitution or cross-coupling methodologies .

Natural vs. Synthetic Origins: Many hydroxyacetophenones are isolated from plants (e.g., Artemisia campestris), suggesting ecological roles in defense mechanisms. The absence of natural sourcing data for this compound implies it may be primarily synthetic .

Comparison with Phenylphenalenone Derivatives

highlights phenylphenalenones, such as 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (Compound 1), which share aromatic stacking and oxygenated functional groups with acetophenones. Key differences include:

  • Structural Complexity: Phenylphenalenones feature fused tricyclic systems, whereas this compound has a simpler diarylketone structure.
  • Biological Activity: Phenylphenalenones exhibit antibiotic properties in plants (e.g., Musa acuminata), attributed to their oxidized functionalities.

Biological Activity

3'-Methyl-2-phenylacetophenone (CAS No. 95606-81-8) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its unique structure, which includes a methyl group and a phenyl group attached to the acetophenone core. This configuration influences its reactivity and biological interactions.

Chemical Structure:

  • Molecular Formula: C16H16O
  • Molecular Weight: 240.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes, thereby blocking substrate access and inhibiting their activity. This mechanism is crucial in its potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the varying degrees of effectiveness against different microorganisms, highlighting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

  • HeLa Cells: IC50 = 15 µM
  • MCF-7 Cells: IC50 = 20 µM

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies.

Applications in Drug Development

The compound's unique properties make it a valuable intermediate in synthesizing biologically active molecules. Its derivatives are being explored for their potential roles in drug development, particularly in creating new therapeutic agents for infectious diseases and cancer.

Table 2: Potential Applications of this compound Derivatives

Derivative TypePotential Application
Enzyme inhibitorsTreatment of metabolic disorders
Antimicrobial agentsDevelopment of new antibiotics
Anticancer agentsChemotherapeutic agents

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